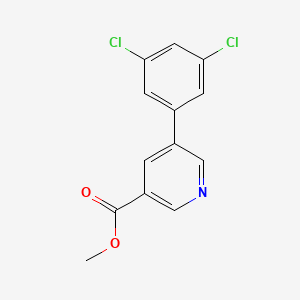

Methyl 5-(3,5-dichlorophenyl)nicotinate

Description

Methyl 5-(3,5-dichlorophenyl)nicotinate is a synthetic organic compound derived from nicotinic acid (vitamin B3). Its structure comprises a nicotinate ester backbone substituted at the 5-position with a 3,5-dichlorophenyl group. This compound is hypothesized to have applications in agrochemicals, particularly as a precursor or active ingredient in pesticides, given the prevalence of dichlorophenyl moieties in bioactive molecules. Its ester functionality may influence solubility, bioavailability, and metabolic stability compared to amide or carbamate analogs .

Properties

CAS No. |

1346691-98-2 |

|---|---|

Molecular Formula |

C13H9Cl2NO2 |

Molecular Weight |

282.12 g/mol |

IUPAC Name |

methyl 5-(3,5-dichlorophenyl)pyridine-3-carboxylate |

InChI |

InChI=1S/C13H9Cl2NO2/c1-18-13(17)10-2-9(6-16-7-10)8-3-11(14)5-12(15)4-8/h2-7H,1H3 |

InChI Key |

XTZJNKHBQDNDOG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=CC(=C1)C2=CC(=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(3,5-dichlorophenyl)nicotinate typically involves the esterification of 5-(3,5-dichlorophenyl)nicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3,5-dichlorophenyl)nicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

Oxidation: Produces 5-(3,5-dichlorophenyl)nicotinic acid.

Reduction: Yields 5-(3,5-dichlorophenyl)nicotinyl alcohol.

Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(3,5-dichlorophenyl)nicotinate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 5-(3,5-dichlorophenyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biochemical processes. For example, it may inhibit certain enzymes, leading to reduced inflammation or microbial growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Groups

The following table summarizes key structural differences and similarities between Methyl 5-(3,5-dichlorophenyl)nicotinate and related compounds from patent and regulatory sources:

Key Observations:

- Shared Substituent : All compounds feature the 3,5-dichlorophenyl group, which is associated with enhanced bioactivity and resistance to metabolic degradation in pesticidal applications .

- Functional Group Divergence: The nicotinate ester in the target compound may confer higher volatility and hydrolytic instability compared to the amide or carbamate groups in analogs, impacting environmental persistence . The imidazole carbamate in Regulated Compound 1 introduces a sulfur atom (thioether linkage), which could influence oxidative stability and enzymatic interactions .

Regulatory and Stability Considerations

- Environmental Impact : Ester-based compounds like this compound may degrade faster in aqueous environments than amide or carbamate analogs, reducing bioaccumulation risks but requiring more frequent application .

- Regulatory Status : Compounds with carbamate or trifluoromethyl groups (e.g., Regulated Compound 1, Patent Compounds 1–2) are often subject to stricter regulatory scrutiny due to persistence or toxicity concerns .

Biological Activity

Methyl 5-(3,5-dichlorophenyl)nicotinate is a chemical compound belonging to the class of nicotinates, characterized by a methyl ester group attached to the 5-position of the nicotinic acid structure and a 3,5-dichlorophenyl substituent. This unique structure suggests potential pharmacological applications, particularly in therapeutic contexts. This article explores the biological activity of this compound, detailing its interactions with biological targets, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is CHClNO. The presence of chlorine atoms in the phenyl ring enhances its biological activity and reactivity. The compound exhibits properties typical of esters derived from nicotinic acid, which are known for their diverse biological effects.

Research indicates that this compound may interact with specific receptors or enzymes within metabolic pathways. In vitro studies have focused on enzyme inhibition assays and receptor binding studies to elucidate these interactions. The following table summarizes some potential mechanisms:

| Biological Target | Type of Interaction | Effect |

|---|---|---|

| Cytochrome P450 | Induction | Increased metabolism of xenobiotics |

| Nicotinic receptors | Agonistic/Antagonistic | Modulation of neurotransmitter release |

| Enzymes (e.g., COX-2) | Inhibition | Anti-inflammatory effects |

Synthesis Methods

The synthesis of this compound typically involves multiple steps, ensuring high purity and yield. Common reagents include:

- Nucleophiles : Amines or alcohols for substitution reactions.

- Reducing Agents : Lithium aluminum hydride for reduction processes.

- Hydrolysis Agents : Water for hydrolysis reactions.

This multi-step synthesis is crucial for obtaining the compound in a form suitable for biological testing.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. For instance, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative therapeutic agent in treating resistant bacterial infections .

Cytotoxic Effects

In vitro assays on cancer cell lines such as HeLa (cervical adenocarcinoma) and A549 (lung carcinoma) have demonstrated cytotoxic effects. The compound's ability to inhibit cell proliferation suggests potential applications in cancer therapy .

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of various nicotinate derivatives against bacterial strains. This compound was found to have a significant zone of inhibition against MRSA, indicating strong antibacterial activity .

- Case Study on Cancer Cell Lines : In a comparative study involving several compounds, this compound exhibited IC50 values comparable to standard chemotherapeutics in inhibiting the growth of cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.